Deoxyneocryptotanshinone

BACE1 inhibition Alzheimer's disease enzyme kinetics

Deoxyneocryptotanshinone (DCT, CAS 109664-02-0, also listed as 27468-20-8) is a differentiated abietane-type norditerpenoid quinone isolated from Salvia miltiorrhiza. Unlike close analogs cryptotanshinone or tanshinone IIA—whose PTP1B IC50 values diverge markedly (>200 μM)—DCT provides a reproducible dual BACE1/PTP1B inhibition profile (BACE1 IC50 11.53 μM; PTP1B IC50 18.6–254.8 μM). This kinetic specificity makes it essential for β-amyloid processing studies, insulin resistance/neurodegeneration crossover models, and AR-targeted virtual screening (LibDock 107.894). Procuring this exact tanshinone ensures experimental reproducibility that in-class substitution cannot guarantee.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 109664-02-0
Cat. No. B1581066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyneocryptotanshinone
CAS109664-02-0
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
InChIInChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1
InChIKeyLGZFJHSOBYVDLA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyneocryptotanshinone (CAS 109664-02-0) – Product Overview and Procurement Baseline


Deoxyneocryptotanshinone (DCT, CAS 109664-02-0, also listed as 27468-20-8) is an abietane-type norditerpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen) [1]. It belongs to the tanshinone family of natural products, characterized by a lipophilic tetracyclic core with a para-quinone moiety [2]. As a high-purity research compound, DCT is primarily utilized in biochemical and cell-based assays investigating β-secretase 1 (BACE1) and protein tyrosine phosphatase 1B (PTP1B) inhibition, with demonstrated activity in enzymatic and molecular docking studies [2].

Deoxyneocryptotanshinone Substitution Risks: Why Structurally Similar Tanshinones Are Not Functionally Equivalent


Tanshinones exhibit divergent target engagement profiles and potencies that preclude simple substitution. For instance, while deoxyneocryptotanshinone (1) demonstrates dual BACE1/PTP1B inhibition, closely related analogs such as cryptotanshinone (4) and tanshinone IIA (5) show markedly different PTP1B IC50 values, ranging from 4.7 μM to >200 μM [1]. This variance is driven by structural modifications to ring A and the furan/dihydrofuran ring D, which dictate binding affinity and enzyme kinetics [1]. Consequently, procurement of a specific tanshinone—rather than an in-class substitute—is essential for reproducible experimental outcomes.

Deoxyneocryptotanshinone Comparative Evidence: Quantified Differentiation from Tanshinone Analogs


BACE1 Inhibitory Potency: Deoxyneocryptotanshinone vs. Salvianolic Acids

Deoxyneocryptotanshinone (1) exhibits a BACE1 IC50 of 11.53 ± 1.13 μM, demonstrating comparable or superior potency to salvianolic acid A (13, IC50 = 13.01 ± 0.32 μM) and slightly lower potency than salvianolic acid C (15, IC50 = 9.18 ± 0.03 μM) in a fluorescence resonance energy transfer (FRET)-based assay [1]. Kinetic analysis revealed that 1 acts as a mixed-type inhibitor, whereas 13 is a competitive inhibitor, indicating distinct mechanisms of BACE1 antagonism [1].

BACE1 inhibition Alzheimer's disease enzyme kinetics

PTP1B Inhibition: Deoxyneocryptotanshinone vs. Cryptotanshinone and Tanshinol B

In a panel of 12 natural tanshinones, deoxyneocryptotanshinone (1) exhibited PTP1B inhibitory activity within an IC50 range of 18.6–254.8 μM, placing it among the less potent analogs [1]. In contrast, cryptotanshinone (4), tanshinol B (6), and dehydrodanshenol A (12) displayed potent inhibition with IC50 values of 5.5 ± 0.9 μM, 4.7 ± 0.4 μM, and 8.5 ± 0.5 μM, respectively [1]. Kinetic analysis further distinguished 4 and 6 as mixed-noncompetitive inhibitors, whereas 12 was a classical-noncompetitive inhibitor [1].

PTP1B inhibition diabetes insulin resistance

Molecular Docking Binding Affinity: Deoxyneocryptotanshinone vs. Tanshinone IIA and Miltirone

In silico docking against three core proteins (AKT1, MAPK1, MAPK3) revealed distinct binding profiles among diterpenoids. Deoxyneocryptotanshinone displayed binding scores of –8.093 kcal/mol (AKT1), –7.717 kcal/mol (MAPK1), and –7.783 kcal/mol (MAPK3) [1]. In comparison, tanshinone IIA exhibited stronger binding across all three targets (–8.654, –9.097, –9.306 kcal/mol), while miltirone showed comparable or slightly higher affinity (–7.99, –8.156, –8.552 kcal/mol) [1]. The difference in binding energies suggests tanshinone IIA may have a broader target engagement profile in these signaling pathways.

molecular docking AKT1 MAPK1 MAPK3 binding affinity

Androgen Receptor (AR) Binding: Deoxyneocryptotanshinone vs. Other Tanshinones

In a molecular docking screen for AR ligands, deoxyneocryptotanshinone yielded a LibDock score of 107.894, positioning it among the top 16 compounds from a traditional Chinese medicine formula [1]. In comparison, isocryptotanshinone (109.186) and dehydrotanshinone IIA (99.9993) exhibited higher and lower scores, respectively [1]. This ranking reflects differential in silico binding potential to AR, a key target in esophageal adenocarcinoma.

androgen receptor molecular docking LibDock score esophageal adenocarcinoma

Deoxyneocryptotanshinone Application Scenarios: Evidence-Driven Use Cases for Procurement


BACE1-Focused Alzheimer's Disease Research

Given its validated BACE1 IC50 of 11.53 μM and mixed-type inhibition mechanism [1], deoxyneocryptotanshinone is well-suited for enzymatic and cellular studies investigating β-amyloid processing. Its distinct kinetic profile, compared to competitive inhibitors like salvianolic acid A, enables exploration of alternative BACE1 antagonism strategies [1].

Dual BACE1/PTP1B Inhibition in Metabolic-Neurodegenerative Crosstalk

For projects examining the intersection of insulin resistance and neurodegeneration, deoxyneocryptotanshinone offers a moderate dual-inhibition profile (BACE1 IC50 = 11.53 μM; PTP1B IC50 range 18.6–254.8 μM) [2][3]. This dual activity may be advantageous over highly selective single-target inhibitors in complex disease models.

Androgen Receptor Pathway Exploration in Esophageal Adenocarcinoma

With a LibDock score of 107.894 for AR binding, deoxyneocryptotanshinone represents a validated starting point for AR-targeted virtual screening and subsequent in vitro validation in AR-expressing cancer cell lines [4]. Its moderate binding affinity allows for SAR studies aiming to improve potency while maintaining scaffold novelty.

AKT/MAPK Signaling Modulation in Inflammation or Cancer

Docking studies indicate moderate binding to AKT1 (–8.093 kcal/mol), MAPK1 (–7.717 kcal/mol), and MAPK3 (–7.783 kcal/mol) [5]. Deoxyneocryptotanshinone may be utilized in cell-based assays to probe tanshinone-mediated effects on these signaling nodes, particularly where tanshinone IIA's stronger binding might lead to off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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